Methotrexate-gamma-monoamide

Dihydrofolate reductase inhibition Enzyme kinetics Antifolate selectivity

Methotrexate-gamma-monoamide (MTX-γ-monoamide, CAS 64801-56-5) is the γ‑primary amide of methotrexate, in which the γ‑carboxyl of the glutamate moiety is converted to a carboxamide while the α‑carboxyl remains free. It belongs to the class of antifolate methotrexate analogues that retain potent dihydrofolate reductase (DHFR) inhibition but exhibit altered cellular transport, distinguishing it from both parent MTX and the α‑monoamide regioisomer.

Molecular Formula C20H23N9O4
Molecular Weight 453.5 g/mol
CAS No. 64801-56-5
Cat. No. B1676406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate-gamma-monoamide
CAS64801-56-5
Synonymsmethotrexate-gamma-monoamide
N-(N' (2,4-diamino-6-pteridinyl)methyl-N'-methyl-4-aminobenzoyl)-L-glutamine
Molecular FormulaC20H23N9O4
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C20H23N9O4/c1-29(9-11-8-24-17-15(25-11)16(22)27-20(23)28-17)12-4-2-10(3-5-12)18(31)26-13(19(32)33)6-7-14(21)30/h2-5,8,13H,6-7,9H2,1H3,(H2,21,30)(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t13-/m0/s1
InChIKeyYFSVPBJUHQLTIQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methotrexate-Gamma-Monoamide (CAS 64801-56-5): A Defined Glutamate-Regioisomer Antifolate Tool for Resistant-Cell Profiling


Methotrexate-gamma-monoamide (MTX-γ-monoamide, CAS 64801-56-5) is the γ‑primary amide of methotrexate, in which the γ‑carboxyl of the glutamate moiety is converted to a carboxamide while the α‑carboxyl remains free [1]. It belongs to the class of antifolate methotrexate analogues that retain potent dihydrofolate reductase (DHFR) inhibition but exhibit altered cellular transport, distinguishing it from both parent MTX and the α‑monoamide regioisomer [2][3]. This compound serves as a precisely defined molecular probe where the regiochemistry of the amide modification is chemically verified by 13C NMR and mass spectrometry, essential for studies where isomer misassignment would confound pharmacological interpretation [1].

Why Regioisomeric Amide Substitution Precludes Direct Replacement of Methotrexate-Gamma-Monoamide


Regioisomeric substitution on the glutamate moiety of methotrexate produces divergent pharmacological profiles that cannot be interchanged without altering experimental outcomes. The γ‑monoamide retains the α‑carboxylate–Arg 57 interaction critical for DHFR binding, whereas the α‑monoamide disrupts the γ‑carboxylate–His 28 contact, leading to a 10‑ to 100‑fold loss in DHFR inhibitory potency [1][2]. Furthermore, γ‑monoamides are not prodrug substrates for systemic liberation of MTX in vivo, while α‑monoamides function as prodrugs that increase survival in L1210 leukemia models [3]. These regioisomer‑dependent differences in target engagement, cellular uptake, and metabolic fate mean that generic substitution or isomer swapping will introduce uncontrolled variables in any experiment where antifolate mechanism, resistance profiling, or in vivo pharmacology is measured.

Methotrexate-Gamma-Monoamide: Head‑to‑Head Quantitative Differentiation Against Comparator Antifolates


DHFR Inhibitory Potency: MTX-γ-Monoamide Retains Near-Parent Activity While MTX-α-Monoamide Loses 1–2 Orders of Magnitude

Against purified DHFR from Lactobacillus casei, the γ‑monoamide series (including the primary γ‑monoamide) inhibited the enzyme with potency comparable to methotrexate, whereas the α‑monoamide series exhibited I50 values 1–2 orders of magnitude higher (10‑ to 100‑fold loss) [1]. In the murine L1210 DHFR assay, the IC50 of γ‑monoamides was 1.5‑ to 5‑fold higher than that of the parent acid MTX [2]. BindingDB curates an IC50 of 20 nM for a representative γ‑monoamide against murine DHFR [3]. This regioisomer‑dependent loss of potency for the α‑amide is mechanistically attributed to the disruption of the γ‑carboxylate–His 28 interaction in the DHFR active site, as demonstrated by 1H NMR [4].

Dihydrofolate reductase inhibition Enzyme kinetics Antifolate selectivity

Cellular Growth Inhibition: MTX-γ-Monoamide Overcomes Transport‑Based Methotrexate Resistance

In wild‑type murine L1210 leukemia cells, several γ‑monoamides exhibited growth‑inhibitory potency comparable to the parent acid MTX; critically, all γ‑monoamides tested were more potent than MTX against the transport‑resistant L1210/R81 subline, which overexpresses a defective reduced folate carrier [1]. Although the IC50 of γ‑monoamides against DHFR was somewhat higher (1.5‑ to 5‑fold) than that of MTX, cellular IC50 values ranged much more broadly, indicating that differential uptake and/or intracellular metabolism—rather than intrinsic enzyme affinity—determines growth‑inhibitory activity [1]. Against human CEM leukemic lymphoblasts, γ‑monoamides again showed comparable potency to the parent acid in wild‑type cells, and certain AMT γ‑monoamide derivatives surpassed the parent acid against the uptake‑resistant CEM/MTX subline [1].

Antifolate resistance L1210 leukemia Reduced folate carrier CEM cells

Structural Basis for Regioisomer Discrimination: 1H NMR Reveals Distinct DHFR‑Binding Modes for γ‑ vs. α‑Monoamides

Two‑dimensional 1H NMR at 500 MHz of Lactobacillus casei DHFR complexes revealed that the γ‑monoamide analogue produces 1H chemical shift patterns nearly identical to those of the MTX–DHFR complex for all protein residues except His‑28 and, to a lesser extent, Leu‑27 [1]. In contrast, amide modification of the α‑carboxylate prevents the γ‑carboxylate from interacting with His‑28, as shown by inhibition constant measurements combined with 1H NMR spectroscopy [2]. The α‑carboxylate–Arg 57 and γ‑carboxylate–His 28 contributions to binding energy were individually estimated, providing a quantitative structural rationale for the 10‑ to 100‑fold potency difference between α‑ and γ‑monoamides [2].

Protein‑ligand NMR DHFR binding mode Glutamate moiety interactions Conformational analysis

In Vivo Prodrug Activity: Only α‑Monoamides Function as MTX Prodrugs; γ‑Monoamides Are Metabolically Stable

A systematic comparison of 11 α‑monoamides and 5 γ‑monoamides of MTX demonstrated that only the α‑monoamide series produced a significant increase in life span (ILS) in mice bearing transplanted L1210 leukemia, with the α‑propylamide and α‑butylamide showing the greatest effect [1]. In contrast, no γ‑monoamide, including the primary γ‑monoamide, prolonged survival, indicating that γ‑amides are not hydrolyzed in vivo to release active MTX [1]. HPLC analysis of mouse serum after administration of α‑ and γ‑propylamides confirmed that only the α‑amide is systemically converted to MTX, establishing the γ‑monoamide as a metabolically stable, non‑prodrug entity suitable for experiments requiring sustained exposure to the intact amide form [1].

Prodrug activation In vivo antifolate efficacy L1210 leukemia model Pharmacokinetics

Chemical Identity Verification: Unambiguous Regioisomer Assignment by 13C NMR and Mass Spectrometry

The α‑monoamide γ‑t‑butyl ester and γ‑monoamide α‑t‑butyl ester synthetic intermediates are unambiguously distinguished by mass spectrometry and 13C NMR spectroscopy, enabling definitive regioisomer assignment before final deprotection [1]. Chemical ionization mass spectrometry with methane reagent gas produces diagnostic fragment ions for the pteridine, aminobenzoyl, and glutamyl moieties, allowing regioisomer verification of the final methotrexate monoamide product [2]. These orthogonal analytical methods provide the chemical identity assurance required for procurement, ensuring that a product labeled “methotrexate-γ-monoamide” is not contaminated with the α‑isomer.

Analytical chemistry Regioisomer purity 13C NMR Chemical ionization mass spectrometry

High‑Value Application Scenarios for Methotrexate-Gamma-Monoamide Based on Differentiated Evidence


Modeling Transport‑Mediated Methotrexate Resistance in Leukemia Cell Lines

As demonstrated by the Rosowsky 1986 study, MTX-γ-monoamide retains or exceeds the growth‑inhibitory potency of MTX in L1210/R81 and CEM/MTX cells that are resistant to the parent drug due to defective reduced folate carrier uptake [1]. Researchers studying antifolate resistance mechanisms can use this compound as a control probe to distinguish transport‑dependent resistance from DHFR‑overexpression or polyglutamylation‑based resistance. The compound’s ability to bypass the defective carrier makes it indispensable for experiments that require intracellular DHFR inhibition independent of the classical reduced folate transport pathway.

Structural Biology of DHFR–Ligand Complexes Requiring Intact α‑Carboxylate Engagement

The 1H NMR data show that the γ‑monoamide preserves the α‑carboxylate–Arg 57 interaction while modifying only the γ‑position, making it a preferred ligand for studying the contribution of the γ‑carboxylate–His 28 contact to binding thermodynamics [2][3]. Crystallographers and NMR spectroscopists can employ this precise regioisomer to isolate the structural role of the γ‑carboxylate without confounding effects from α‑carboxylate modification, as occurs with the α‑monoamide. The unambiguous analytical identity of the γ‑isomer ensures that structural interpretations are not compromised by isomeric impurity.

Pharmacological Studies Requiring Metabolically Stable, Non‑Prodrug Antifolate Exposure

Because γ‑monoamides are not hydrolyzed to MTX in vivo, as confirmed by HPLC analysis of mouse serum and the absence of life‑span prolongation in the L1210 model, MTX-γ-monoamide is the reagent of choice for experiments that require sustained exposure to the intact amide [4]. This contrasts with α‑monoamides, which function as MTX prodrugs and confound interpretation by releasing the parent drug. Pharmacologists investigating the intrinsic activity of the γ‑amidated antifolate scaffold, or seeking to avoid MTX‑related polyglutamylation, should select the γ‑monoamide for its metabolic integrity.

In Vitro DHFR Inhibition Assays Demanding Near‑Native Potency Without α‑Isomer Contamination

The γ‑monoamide inhibits L. casei DHFR with potency comparable to MTX, whereas the α‑isomer is 10‑ to 100‑fold weaker [4][5]. For high‑throughput screening or enzyme kinetics studies where dose–response fidelity is critical, procurement of the verified γ‑isomer eliminates the risk of batch‑to‑batch variability arising from α‑isomer contamination. The documented 13C NMR and mass spectral signatures provide quality‑control benchmarks that suppliers must meet, directly linking analytical identity to biological performance.

Quote Request

Request a Quote for Methotrexate-gamma-monoamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.